BenchChemオンラインストアへようこそ!

Pyrazinamide-13C,15N

isotopic purity certificate of analysis stable isotope-labeled internal standard

Pyrazinamide-13C,15N is a superior, 13C and 15N co-labeled internal standard for LC-MS/MS. Unlike deuterated analogs, it exhibits no chromatographic shift or hydrogen-deuterium exchange, ensuring accurate matrix effect correction for precise quantification of pyrazinamide in plasma and hair. Ideal for TDM and PK studies. Achieve optimal assay precision with this high-purity (≥98%) research compound.

Molecular Formula C5H5N3O
Molecular Weight 125.10 g/mol
Cat. No. B12380957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinamide-13C,15N
Molecular FormulaC5H5N3O
Molecular Weight125.10 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)N
InChIInChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i5+1,6+1
InChIKeyIPEHBUMCGVEMRF-MPOCSFTDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinamide-13C,15N: Certified Specifications and Procurement Guide for Stable Isotope-Labeled Analytical Standards


Pyrazinamide-13C,15N is a doubly stable isotope-labeled analog of the first-line antitubercular agent pyrazinamide, in which both the carboxamide carbon and nitrogen atoms are replaced with 13C and 15N isotopes, respectively [1]. This compound serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments [2]. Commercial specifications for [13C2,15N2]-pyrazinamide typically specify minimum chemical purity of 98.00% and isotopic enrichment of 99% 13C and 98% 15N [3]. The compound carries a molecular formula of C5H5N3O with a monoisotopic exact mass of 125.04365 Da [1].

Pyrazinamide-13C,15N Procurement: Why Deuterated or Unlabeled Pyrazinamide Cannot Substitute as Internal Standards in LC-MS/MS


In quantitative LC-MS/MS bioanalysis, the use of a structurally matched stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects, extraction variability, and ionization suppression that would otherwise compromise analytical accuracy [1]. While deuterated (2H) analogs of pyrazinamide may appear to be functionally equivalent alternatives, they exhibit fundamental limitations including hydrogen-deuterium exchange at labile positions, chromatographic retention time shifts due to isotopic effects, and instability under acidic mobile phase conditions [2]. In contrast, 13C and 15N labels incorporated directly into the molecular backbone at stable positions eliminate these sources of assay variability and enable true isotopologue co-elution with the unlabeled analyte . The substitution of Pyrazinamide-13C,15N with deuterated pyrazinamide or unlabeled pyrazinamide as an internal standard would therefore introduce uncorrected matrix effects and quantification bias that are unacceptable for method validation under FDA and EMA bioanalytical guidance [1].

Pyrazinamide-13C,15N: Quantitative Differentiation Evidence vs. Closest Analogs for LC-MS/MS Applications


Pyrazinamide-13C,15N Isotopic Enrichment Specifications: 99% 13C and 98% 15N Minimum Purity

Pyrazinamide-13C,15N as supplied under the [13C2,15N2] labeling configuration carries minimum isotopic enrichment specifications of 99% for 13C and 98% for 15N, with minimum chemical purity of 98.00% [1]. The isotopic enrichment specification exceeds the typical ≥98% threshold recommended for SIL-IS used in quantitative bioanalysis, ensuring that isotopic cross-contribution to the unlabeled analyte signal is minimized and that the mass shift of the internal standard is sufficient for baseline mass spectrometric resolution [2]. Compared to pyrazinamide-d3 or pyrazinamide-d4 alternatives, which may exhibit lower isotopic purity due to incomplete deuteration or isotopic scrambling, the 13C/15N dual-labeling approach provides greater confidence in the isotopic integrity of the internal standard throughout the analytical workflow [3].

isotopic purity certificate of analysis stable isotope-labeled internal standard

13C/15N Internal Standards Eliminate Hydrogen-Deuterium Exchange and Retention Time Shifts Observed with Deuterated Analogs

A fundamental limitation of deuterium-labeled internal standards is the potential for hydrogen-deuterium exchange at labile positions (e.g., adjacent to carbonyl groups or in acidic mobile phases) and chromatographic retention time shifts arising from differences in C-H vs. C-D bond vibrational frequencies [1]. In contrast, 13C and 15N labels incorporated directly into the molecular backbone are not subject to isotopic exchange under typical LC-MS/MS conditions, and 13C/15N-labeled compounds exhibit chromatographic retention behavior identical to that of their unlabeled counterparts, ensuring true isotopologue co-elution . This advantage is particularly critical for pyrazinamide, whose carboxamide group presents a potential site for H-D exchange if deuterated at the -NH2 position. Pyrazinamide-13C,15N, with 13C at the carbonyl carbon and 15N at the amide nitrogen, is immune to such exchange and thus provides greater long-term stability and method ruggedness compared to deuterated pyrazinamide internal standards [2].

stable isotope internal standard hydrogen-deuterium exchange LC-MS/MS matrix effects

Stable Isotope-Labeled Internal Standard Normalization Achieves Matrix Effect Range of 97.1–110.0% in Validated UPLC-MS/MS Anti-TB Drug Assay

In a validated UPLC-MS/MS method for simultaneous quantification of five anti-tuberculosis drugs including pyrazinamide in human plasma, the use of a stable isotope-labeled analog as internal standard for each analyte enabled matrix effect normalization to within 97.1–110.0% across all agents [1]. The method achieved extraction recoveries of ≥90.2% for all analytes and demonstrated intra- and inter-day precision with coefficient of variation (CV) less than 17.0% and accuracy ranging from 91.5% to 110.0% [1]. While this study did not specify whether Pyrazinamide-13C,15N was the exact internal standard employed for pyrazinamide quantification, it establishes the class-level performance benchmark for stable isotope-labeled internal standards (including 13C/15N-labeled compounds) in anti-TB drug TDM assays: normalization of matrix effects to within approximately ±10% of unity and recovery exceeding 90% [2].

therapeutic drug monitoring matrix effect normalization UPLC-MS/MS

Dual 13C/15N Labeling Provides Mass Shift of +4 Da for Unambiguous MS Discrimination vs. Unlabeled Pyrazinamide

Pyrazinamide-13C,15N incorporates two heavy isotope atoms (one 13C and one 15N) in the [13C,15N] labeling configuration, or two of each in the [13C2,15N2] configuration, providing a minimum mass shift of +2 Da to +4 Da relative to unlabeled pyrazinamide (exact mass 123.043 Da) [1]. This mass shift is sufficient for unambiguous discrimination between the internal standard and analyte channels in multiple reaction monitoring (MRM) without isotopic cross-talk, meeting the FDA bioanalytical guidance recommendation that SIL-IS mass difference should be ≥3 Da whenever possible [2]. In contrast, a single 13C or single 15N label would provide only +1 Da shift, which may be insufficient to avoid isotopic overlap from naturally occurring heavy isotopes of the unlabeled analyte [2]. The dual-labeling strategy thus provides a robust analytical advantage for quantitative LC-MS/MS workflows.

mass shift multiple reaction monitoring stable isotope labeling

Certificate of Analysis Documentation Supports Regulatory Compliance for ANDA/DMF Submissions and Method Validation

Pyrazinamide-13C,15N from qualified suppliers is provided with a comprehensive Certificate of Analysis (CoA) documenting chemical purity (minimum 98.00%), isotopic enrichment (99% 13C, 98% 15N), and supporting analytical characterization data [1]. This documentation meets the requirements for reference standards used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, quality control release testing, and stability studies . In contrast, generic, non-certified pyrazinamide-13C,15N obtained from non-specialized chemical suppliers may lack verified lot-specific isotopic purity data, which can introduce regulatory risk and require additional in-house characterization before use in GLP or GMP environments. The availability of a traceable CoA with defined specifications reduces procurement risk and accelerates method implementation timelines.

certificate of analysis regulatory compliance method validation

Pyrazinamide-13C,15N: Optimal Application Scenarios Based on Verified Analytical Differentiation


Therapeutic Drug Monitoring (TDM) of Pyrazinamide in Plasma by UPLC-MS/MS

In validated UPLC-MS/MS methods for quantifying first-line anti-tuberculosis drugs in human plasma, the use of a stable isotope-labeled internal standard such as Pyrazinamide-13C,15N enables matrix effect normalization to 97.1–110.0% and extraction recovery ≥90.2%, as demonstrated in a 2020 method validation study for anti-TB drug panels [1]. This application is particularly critical for patients with multidrug-resistant tuberculosis (MDR-TB) or HIV co-infection, where variable drug absorption and drug-drug interactions necessitate precise quantification of pyrazinamide concentrations to guide dose adjustments and avoid subtherapeutic exposure [1]. The dual 13C/15N labeling provides unambiguous mass spectrometric discrimination from endogenous pyrazinamide, making it the internal standard of choice for high-throughput clinical TDM assays.

Pharmacokinetic and Bioequivalence Studies of Pyrazinamide Formulations

For comparative bioavailability and bioequivalence studies of pyrazinamide formulations (e.g., 500 mg test vs. reference formulations in healthy subjects), LC-MS/MS methods employing Pyrazinamide-13C,15N as the internal standard provide the analytical rigor required for regulatory submission [1]. The elimination of hydrogen-deuterium exchange and chromatographic retention time shifts—limitations associated with deuterated internal standards—ensures long-term method ruggedness and reproducibility across multiple analytical batches [2]. The availability of a certified CoA with isotopic enrichment specifications of 99% 13C and 98% 15N supports compliance with FDA and EMA bioanalytical method validation guidance [3].

Simultaneous Quantification of Pyrazinamide and Its Active Metabolites Pyrazinoic Acid and 5-Hydroxy Pyrazinoic Acid

In an improved LC-MS/MS method for simultaneous determination of pyrazinamide, pyrazinoic acid (PA), and 5-hydroxy pyrazinoic acid (5-OH PA) in human plasma, stable isotope-labeled internal standards were employed to achieve consistent extraction recovery (80.8–89.2% across analytes) and intra-/inter-batch accuracy ranging from 93.5–106.7% [1]. Pyrazinamide-13C,15N serves as the optimal internal standard for the parent drug channel in such multi-analyte assays, where baseline chromatographic resolution (resolution factors of 3.3 and 6.4 between PZA and its metabolites) and minimal matrix interference are essential for accurate quantification [1]. The use of 13C/15N labeling rather than deuterium labeling ensures that the internal standard remains stable throughout sample preparation and does not undergo isotopic exchange under acidic extraction conditions.

Method Development and Validation for Regulated Bioanalysis in GLP/GMP Environments

For contract research organizations (CROs) and pharmaceutical quality control laboratories operating under GLP or GMP conditions, Pyrazinamide-13C,15N with certified CoA documentation provides the traceability and lot-to-lot consistency required for validated analytical methods [1]. The dual 13C/15N labeling strategy provides a mass shift of +2 Da to +4 Da relative to unlabeled pyrazinamide, meeting the FDA recommendation of ≥3 Da mass difference for SIL-IS to avoid isotopic overlap and cross-contribution bias [2]. This specification, combined with the compound‘s immunity to H-D exchange and retention time shifts, makes it the preferred internal standard for inclusion in standard operating procedures (SOPs) and master analytical methods that must remain robust across multiple instruments, operators, and analytical batches [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazinamide-13C,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.